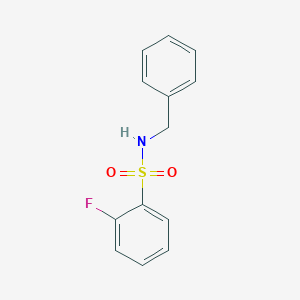

N-benzyl-2-fluorobenzene-1-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-benzyl-2-fluorobenzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications in medicinal chemistry, particularly as antibiotics. The presence of a fluorine atom in the compound enhances its chemical stability and biological activity, making it a valuable compound for various scientific research applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-fluorobenzene-1-sulfonamide typically involves the reaction of benzenesulfonamide with a fluorinating agent. One common method is the reaction of benzenesulfonamide with fluorine gas in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the selective introduction of the fluorine atom into the molecule.

Industrial Production Methods

Industrial production of this compound often involves large-scale fluorination processes. These processes are designed to be efficient and cost-effective, utilizing advanced fluorinating agents and catalysts to achieve high yields and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

N-benzyl-2-fluorobenzene-1-sulfonamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted benzenesulfonamides.

Wissenschaftliche Forschungsanwendungen

Antibacterial Properties

Sulfonamides, including N-benzyl-2-fluorobenzene-1-sulfonamide, are primarily recognized for their antibacterial activity. They inhibit bacterial growth by interfering with folic acid synthesis, which is essential for bacterial cell proliferation. The presence of the benzyl and fluorine groups enhances the compound's lipophilicity and bioavailability, making it a promising candidate for developing new antibacterial agents.

Case Study: Efficacy Against Specific Bacteria

Research has demonstrated that sulfonamides exhibit effectiveness against various bacterial strains, including pneumococci and streptococci. For instance, derivatives of this compound have shown significant inhibition of these pathogens in vitro, suggesting potential for further clinical development .

Anticancer Activity

Emerging studies indicate that this compound may possess anticancer properties. The compound's structure allows it to interact with various biological targets involved in cancer cell proliferation and survival. Preliminary data suggest that sulfonamide derivatives can induce apoptosis in cancer cells, highlighting their potential as therapeutic agents in oncology .

Case Study: Inhibition of Caspases

One notable application involves the use of sulfonamide analogues as caspase inhibitors. These compounds have been labeled for use in positron emission tomography (PET) imaging to study apoptosis in cancer cells. For example, radiolabeled isatin sulfonamide analogues have shown high selectivity against caspases-3 and -7, which play critical roles in programmed cell death .

Drug Design and Synthesis

This compound serves as a valuable scaffold in drug design due to its ability to form various derivatives with altered pharmacological profiles. The compound's unique structural features allow for modifications that can enhance efficacy or reduce side effects.

Table 1: Structural Variants and Their Applications

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| N-benzyl-4-fluorobenzenesulfonamide | Contains a fluorobenzene instead of fluorine | Less lipophilic than its counterpart |

| N-methyl-2-fluorobenzenesulfonamide | Methyl group instead of benzyl | Potentially different pharmacological profile |

| 4-fluorobenzenesulfonamide | Lacks the benzyl substituent | Simpler structure with less complex interactions |

These variants illustrate how modifications can lead to different biological activities and therapeutic applications, emphasizing the versatility of N-benzyl-2-fluorobenzenesulfonamide in drug discovery .

Role in Enzyme Inhibition

N-benzyl-2-fluorobenzenesulfonamide has been investigated as a potential inhibitor of carbonic anhydrases—an important class of enzymes involved in various physiological processes. Compounds designed with this sulfonamide moiety have shown promise as selective inhibitors, which could lead to new treatments for conditions like glaucoma or edema .

Wirkmechanismus

The mechanism of action of N-benzyl-2-fluorobenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to form strong interactions with biological molecules, leading to increased efficacy. The sulfonamide group is known to inhibit the activity of certain enzymes, contributing to its biological activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-fluorobenzenesulfonimide: A commonly used electrophilic fluorinating agent.

N-benzylbenzenesulfonamide: Similar structure but lacks the fluorine atom.

2-fluorobenzenesulfonamide: Similar structure but lacks the benzyl group.

Uniqueness

N-benzyl-2-fluorobenzene-1-sulfonamide is unique due to the presence of both the benzyl and fluorine groups, which enhance its chemical stability and biological activity. This combination of functional groups makes it a valuable compound for various applications in scientific research and industry.

Biologische Aktivität

N-benzyl-2-fluorobenzene-1-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications, supported by detailed research findings and case studies.

Carbonic Anhydrase Inhibition

One of the primary mechanisms through which this compound exerts its biological effects is the inhibition of carbonic anhydrases (CAs), particularly isoforms II and IX. These enzymes play crucial roles in various physiological processes, including pH regulation and ion transport. Inhibition of these enzymes has been linked to anticancer activity, as demonstrated in studies where sulfonamide derivatives showed potent inhibition against CA IX with IC50 values ranging from 10.93 to 25.06 nM . This selectivity for CA IX over CA II suggests a promising therapeutic profile for targeting tumors.

Antimicrobial Activity

This compound also exhibits antimicrobial properties. The compound's structure allows it to mimic para-aminobenzoic acid (PABA), a substrate necessary for bacterial folate synthesis. By inhibiting dihydropteroate synthase, an enzyme critical for folate production, this compound can hinder bacterial growth . Its effectiveness against both gram-positive and certain gram-negative bacteria highlights its potential as an antibiotic agent.

Biological Effects

Antitumor Activity

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines such as MDA-MB-231 (a breast cancer cell line). The treatment resulted in a significant increase in annexin V-FITC-positive apoptotic cells, indicating its potential as an anticancer agent . The compound's ability to disrupt cellular functions in cancer cells underlines its relevance in cancer therapy.

Case Studies and Research Findings

Recent research has focused on the structure-activity relationship (SAR) of this compound derivatives. A study involving a series of benzenesulfonamides revealed that modifications to the benzyl group significantly influenced their inhibitory potency against various CA isoforms . For example, compounds with larger hydrophobic tails showed enhanced selectivity towards CA IX, which could be beneficial in minimizing side effects associated with off-target inhibition.

Summary of Research Findings

Eigenschaften

IUPAC Name |

N-benzyl-2-fluorobenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FNO2S/c14-12-8-4-5-9-13(12)18(16,17)15-10-11-6-2-1-3-7-11/h1-9,15H,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

METRFHNTRLMKIL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNS(=O)(=O)C2=CC=CC=C2F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.